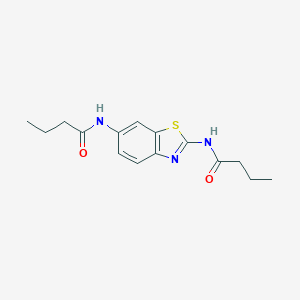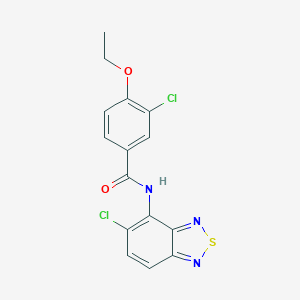![molecular formula C17H16ClFN2O B251100 N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-fluorobenzamide](/img/structure/B251100.png)
N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-fluorobenzamide, commonly known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as a painkiller. ABT-594 is a member of the class of compounds known as nicotinic acetylcholine receptor agonists, which are known to have analgesic effects.
作用機序
ABT-594 acts on nicotinic acetylcholine receptors, specifically the alpha-4 beta-2 subtype. Activation of these receptors leads to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in pain modulation.
Biochemical and Physiological Effects:
ABT-594 has been shown to have potent analgesic effects in preclinical models. It has also been shown to have anti-inflammatory effects and to reduce the development of tolerance to opioids. ABT-594 has been shown to have a low potential for abuse and addiction compared to other painkillers.
実験室実験の利点と制限
One advantage of ABT-594 is its potency and efficacy in preclinical pain models. However, one limitation is its relatively short half-life, which can make dosing challenging in some experiments.
将来の方向性
There are several potential future directions for research on ABT-594. One area of interest is its potential use in combination with other painkillers to enhance their efficacy. Another area of interest is its potential use in treating addiction and withdrawal symptoms. Additionally, further studies are needed to determine the long-term safety and efficacy of ABT-594 in humans.
合成法
The synthesis of ABT-594 involves the reaction of 2-fluorobenzoyl chloride with 3-chloro-2-pyrrolidinyl aniline in the presence of a base. The resulting compound is then purified using standard techniques such as recrystallization.
科学的研究の応用
ABT-594 has been studied extensively in preclinical models for its potential use as a painkiller. It has been shown to be effective in a variety of pain models, including acute and chronic pain, neuropathic pain, and inflammatory pain. ABT-594 has also been studied for its potential use in treating addiction and withdrawal symptoms.
特性
分子式 |
C17H16ClFN2O |
|---|---|
分子量 |
318.8 g/mol |
IUPAC名 |
N-(3-chloro-2-pyrrolidin-1-ylphenyl)-2-fluorobenzamide |
InChI |
InChI=1S/C17H16ClFN2O/c18-13-7-5-9-15(16(13)21-10-3-4-11-21)20-17(22)12-6-1-2-8-14(12)19/h1-2,5-9H,3-4,10-11H2,(H,20,22) |
InChIキー |
KRYFSUGWOSGIKF-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CC=C3F |
正規SMILES |
C1CCN(C1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-iodo-4-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B251017.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B251018.png)
![2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251019.png)

![5-nitro-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide](/img/structure/B251022.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B251023.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide](/img/structure/B251024.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-3,5-dimethoxybenzamide](/img/structure/B251025.png)

![N-(6-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B251028.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide](/img/structure/B251029.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-fluorobenzamide](/img/structure/B251031.png)


